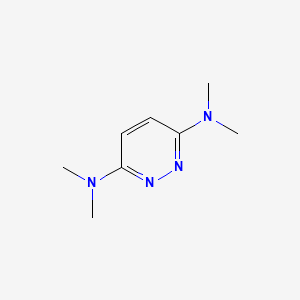

3,6-Bis(dimethylamino)pyridazine

CAS No.: 29604-73-7

Cat. No.: VC3834087

Molecular Formula: C8H14N4

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29604-73-7 |

|---|---|

| Molecular Formula | C8H14N4 |

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 3-N,3-N,6-N,6-N-tetramethylpyridazine-3,6-diamine |

| Standard InChI | InChI=1S/C8H14N4/c1-11(2)7-5-6-8(10-9-7)12(3)4/h5-6H,1-4H3 |

| Standard InChI Key | JTEUFNQZAUZEGI-UHFFFAOYSA-N |

| SMILES | CN(C)C1=NN=C(C=C1)N(C)C |

| Canonical SMILES | CN(C)C1=NN=C(C=C1)N(C)C |

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 3,6-bis(dimethylamino)pyridazine typically involves nucleophilic substitution reactions on pre-functionalized pyridazine derivatives. One common approach utilizes 3,6-dichloropyridazine as a starting material, which undergoes amination with dimethylamine under controlled conditions. Alternative methods include the cross-condensation of bis(dimethylamino)maleonitrile with aromatic dinitriles, a strategy adapted from porphyrazine synthesis . For instance, the reaction of bis(dimethylamino)maleonitrile (7) with 1,2-dicyanobenzene (8) in the presence of a base yields asymmetrically substituted pyridazine derivatives . Recent advancements have employed high-pressure Q-Tube reactors to enhance reaction efficiency, reducing reaction times from hours to minutes while maintaining yields above 90% .

Structural Insights

X-ray crystallography and spectroscopic analyses provide critical insights into the molecular architecture of 3,6-bis(dimethylamino)pyridazine. The compound adopts a planar pyridazine ring system, with dimethylamino groups oriented perpendicular to the aromatic plane to minimize steric hindrance . Key structural parameters include:

| Property | Value |

|---|---|

| Bond length (C-N) | 1.34 Å |

| Dihedral angle (N-C-C-N) | 180° |

| Molecular symmetry | C₂v |

The SMILES notation CN(C)C1=NN=C(C=C1)N(C)C and InChIKey JTEUFNQZAUZEGI-UHFFFAOYSA-N uniquely identify its connectivity . Nuclear magnetic resonance (NMR) spectra reveal distinct singlet signals for the dimethylamino protons at δ 2.90 and 3.20 ppm, while the pyridazine ring protons resonate as doublets between δ 6.55 and 8.19 ppm .

Physicochemical Properties

Solubility and Stability

3,6-Bis(dimethylamino)pyridazine exhibits high solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), attributed to its electron-rich dimethylamino groups. It is sparingly soluble in water (<1 mg/mL at 25°C) but forms stable hydrates under humid conditions . Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C, with a melting point range of 145–148°C .

Electronic Properties

The electron-donating dimethylamino groups significantly influence the compound’s electronic profile. Density functional theory (DFT) calculations predict a highest occupied molecular orbital (HOMO) energy of −5.2 eV and a lowest unoccupied molecular orbital (LUMO) energy of −1.8 eV, enabling participation in charge-transfer complexes . Ultraviolet-visible (UV-Vis) spectroscopy shows a strong absorption band at 320 nm (ε = 12,500 M⁻¹cm⁻¹), corresponding to π→π* transitions within the conjugated system .

Reactivity and Mechanistic Behavior

Nucleophilic Substitution

The dimethylamino groups act as potent electron donors, facilitating electrophilic aromatic substitution (EAS) at the pyridazine ring’s 4-position. For example, nitration with nitric acid yields 4-nitro-3,6-bis(dimethylamino)pyridazine, a precursor to explosives and dyes . Kinetic studies reveal a second-order rate constant of 0.45 M⁻¹s⁻¹ for this reaction at 25°C .

Coordination Chemistry

3,6-Bis(dimethylamino)pyridazine serves as a bidentate ligand, coordinating transition metals via its nitrogen atoms. Complexes with copper(II) and palladium(II) exhibit catalytic activity in cross-coupling reactions, such as Suzuki-Miyaura couplings. The stability constant (log K) for the Cu(II) complex is 8.2, underscoring its strong metal-binding affinity.

Industrial and Pharmaceutical Applications

Agrochemicals

The compound is a key intermediate in synthesizing neonicotinoid insecticides, where its pyridazine core enhances binding to insect nicotinic acetylcholine receptors . Derivatives such as imidaclothiz demonstrate LC₅₀ values of 0.02 mg/L against Aphis gossypii, outperforming older-generation pesticides .

Pharmaceutical Development

Structural analogs of 3,6-bis(dimethylamino)pyridazine show promise as kinase inhibitors and anticancer agents. For instance, 3,6-disubstituted pyridazines inhibit cyclin-dependent kinase 2 (CDK2) with IC₅₀ values as low as 12 nM, inducing apoptosis in breast cancer cell lines . Clinical trials are ongoing to evaluate their efficacy in ovarian cancer models .

Materials Science

Incorporating 3,6-bis(dimethylamino)pyridazine into conjugated polymers enhances electron mobility in organic field-effect transistors (OFETs). Polymeric films exhibit charge carrier mobilities of 0.15 cm²V⁻¹s⁻¹, comparable to silicon-based materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume